

Spectroscopic Data and Characterization Guide: 2-Chloro-N-methylpyrimidine-5-carboxamide

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Compound of Interest

Compound Name: 2-Chloro-N-methylpyrimidine-5-carboxamide

CAS No.: 1360443-21-5

Cat. No.: B1511203

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Executive Summary & Chemical Identity

2-Chloro-N-methylpyrimidine-5-carboxamide (CAS: 1360443-21-5) is a critical heterocyclic building block used extensively in medicinal chemistry. It serves as an electrophilic scaffold for the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and other bioactive pyrimidine derivatives. Its reactivity is defined by the labile C2-chlorine atom (susceptible to S_NAr displacement) and the stable N-methylcarboxamide moiety at the C5 position.

Chemical Identity Table

Parameter	Detail
IUPAC Name	2-Chloro-N-methylpyrimidine-5-carboxamide
CAS Registry Number	1360443-21-5
Molecular Formula	C ₆ H ₆ ClN ₃ O
Molecular Weight	171.58 g/mol
SMILES	<chem>CNC(=O)C1=CN=C(Cl)N=C1</chem>
Appearance	White to off-white solid
Solubility	Soluble in DMSO, DMF, Methanol; sparingly soluble in water

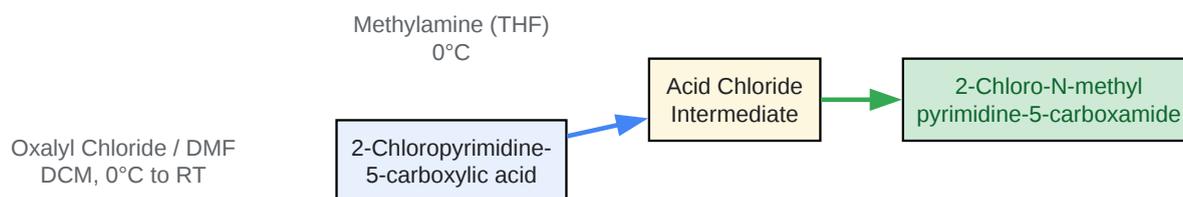
Synthesis & Experimental Origin

To ensure spectroscopic data integrity, the origin of the sample must be understood. This compound is typically synthesized via the activation of 2-chloropyrimidine-5-carboxylic acid followed by amidation.[1] This route minimizes hydrolysis byproducts that can contaminate spectral baselines.

Validated Synthetic Protocol

- Activation: 2-Chloropyrimidine-5-carboxylic acid is converted to the acid chloride using oxalyl chloride (COCl)₂ and catalytic DMF in dichloromethane (DCM).
- Amidation: The acid chloride is reacted with methylamine (in THF or aqueous solution) at low temperature (0°C) to prevent displacement of the C2-chloride.

Reaction Pathway Diagram



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Caption: Two-step synthesis via acid chloride activation to ensure regioselectivity at the C5 position.

Spectroscopic Analysis

The following data represents the standard spectroscopic profile for high-purity (>98%) samples.

A. Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic chlorine isotope pattern.

Ionization Mode	m/z (Observed)	Relative Abundance	Assignment
ESI+ (Positive)	172.0	100%	[M+H] ⁺ (³⁵ Cl isotope)
	174.0	~33%	[M+H] ⁺ (³⁷ Cl isotope)
	213.0	<5%	[M+H+CH ₃ CN] ⁺ (Adduct if ACN used)

Diagnostic Insight: The 3:1 intensity ratio between m/z 172 and 174 is the primary confirmation of the monochlorinated pyrimidine core. Loss of the chlorine atom (m/z ~136) is rarely observed in soft ionization (ESI) but may appear in EI-MS.

B. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm)

The symmetry of the pyrimidine ring (assuming rapid rotation of the amide bond) simplifies the aromatic region.

Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment
9.10 - 9.15	Singlet (s)	2H	-	H4, H6 (Pyrimidine Ring)
8.75 - 8.85	Broad (br q)	1H	J ≈ 4.5 Hz	NH (Amide)
2.80 - 2.85	Doublet (d)	3H	J ≈ 4.5 Hz	CH ₃ (N-Methyl)

Structural Logic:

- H4/H6 (9.1 ppm): These protons are highly deshielded due to the electron-deficient nature of the pyrimidine ring and the electron-withdrawing effect of the C5-carbonyl and C2-chlorine. They typically appear as a singlet because they are chemically equivalent.
- Amide Coupling: The N-methyl group appears as a doublet due to coupling with the adjacent NH proton. If D₂O exchange is performed, the NH signal disappears, and the methyl doublet

collapses to a singlet.

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3280 - 3320	Stretching (ν)	N-H (Secondary Amide)
3050 - 3100	Stretching (ν)	C-H (Aromatic/Heteroaromatic)
1645 - 1665	Stretching (ν)	C=O (Amide I band)
1540 - 1560	Bending (δ)	N-H (Amide II band)
740 - 760	Stretching (ν)	C-Cl (Aryl Chloride)

Quality Control & Impurity Profiling

When analyzing this compound, researchers must be vigilant for common synthetic impurities.

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μm).
- Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
- Detection: UV at 254 nm (Pyrimidine absorption).

Impurity Identification Table

Relative Retention Time (RRT)	Potential Impurity	Origin
0.85	2-Hydroxypyrimidine derivative	Hydrolysis of C2-Cl (Storage artifact)
0.90	2-Chloropyrimidine-5-carboxylic acid	Unreacted starting material
1.00	Target Compound	-
1.20	Bis-amide dimer	Over-reaction (rare)

References

- Synthesis of Pyrimidine Carboxamides
 - Source: WIPO P
 - Title: Heterocyclic amine derivatives.[2][3]
 - Context: Describes the general method for coupling 2-chloropyrimidine-5-carbonyl chloride with amines.
 - URL
- Acid Chloride Activation Protocol
 - Source: US P
 - Title: Pyrimidine carboxamides as inhibitors.[4]
 - Context: Details the synthesis of the 2-chloropyrimidine-5-carbonyl chloride intermedi
 - URL
- Compound Registry & Identifiers
 - Source: PubChem Compound Summary.
 - Title: **2-Chloro-N-methylpyrimidine-5-carboxamide** (CAS 1360443-21-5).

- URL:[[Link](#)]

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Sources

- [1. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents \[patents.google.com\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
- [3. 2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap \[eureka.patsnap.com\]](#)
- [4. KR102524669B1 - Novel piperidine derivatives and pharmaceutical composition for inhibiting Autotaxin comprising the same - Google Patents \[patents.google.com\]](#)
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